Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound primarily recognized as an impurity associated with the non-steroidal anti-inflammatory drug Piroxicam. Its classification falls under the category of pharmaceutical impurities, specifically related to analgesics and non-steroidal anti-inflammatory drugs (NSAIDs). The compound is characterized by its molecular formula and a molecular weight of approximately 255.25 g/mol .
The synthesis of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. Common methods include:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence the yield and purity of the final product. For example, using polar aprotic solvents may enhance solubility and reaction rates.
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide can participate in various chemical reactions typical for benzothiazine derivatives. Notable reactions include:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms that govern the stability and reactivity of the compound under different conditions.
The mechanism of action for methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is closely related to its role as an impurity in Piroxicam formulations. It may exhibit similar pharmacological properties due to structural analogies with Piroxicam itself, potentially influencing:
Research indicates that compounds within this class can modulate pathways related to pain and inflammation through their interactions with cyclooxygenase enzymes .
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is typically a solid at room temperature with a melting point that can vary based on purity.
Key chemical properties include:
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is primarily utilized in pharmaceutical research as a reference standard for impurity testing in Piroxicam formulations. Its significance lies in ensuring quality control during drug development and formulation processes.
The systematic IUPAC name for this compound is methyl 4-hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxylate. This name precisely defines its molecular architecture:
Structural representations include the SMILES notation COC(=O)C1=C(O)c2ccccc2S(=O)(=O)N1C and the InChIKey NGHIOTWSWSQQNT-UHFFFAOYSA-N, both of which encode atomic connectivity and stereochemical features [4] [9]. The planar benzothiazine ring system forces the N-methyl and ester groups into near-orthogonal orientations, influencing intermolecular interactions in solid-state forms [6].
The compound’s empirical formula is universally established as C₁₁H₁₁NO₅S, with a molecular weight of 269.27 g/mol. This has been confirmed through multiple analytical techniques:
Table 2: Molecular Weight Validation Across Sources
| Source | Reported Molecular Weight (g/mol) | Method/Validation Approach | |
|---|---|---|---|
| PubChem (CID 54676532) | 269.27 | Calculated from atomic masses | [1] |
| SCBT | 269.27 | Supplier-certified CoA data | [3] |
| ChemicalBook | 269.27 | Spectroscopic validation | [6] |
| Sielc Technologies | 269.270 | High-resolution MS | [9] |
The monoisotopic mass (269.0358 Da) and exact mass (269.0358 Da) derived from high-resolution mass spectrometry confirm the absence of isotopic contributions or adducts [6] [9]. The predicted density (1.514 g/cm³) and melting point (163–165°C) further corroborate molecular compactness and crystallinity [6]. The consistent formula across sources validates the structural integrity of the compound as a distinct chemical entity.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8